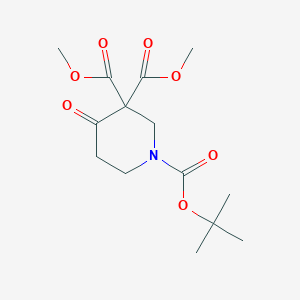

1-tert-butyl 3,3-Dimethyl 4-oxopiperidine-1,3,3-tricarboxylate

描述

属性

IUPAC Name |

1-O-tert-butyl 3-O,3-O'-dimethyl 4-oxopiperidine-1,3,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7/c1-13(2,3)22-12(19)15-7-6-9(16)14(8-15,10(17)20-4)11(18)21-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZPPMZDPBOOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-tert-butyl 3,3-Dimethyl 4-oxopiperidine-1,3,3-tricarboxylate (CAS Number: 1334415-35-8) is a synthetic compound with potential biological activities. Its structure includes a piperidine ring, which is known for its diverse pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 1-tert-butyl 3,3-Dimethyl 4-oxopiperidine derivatives. The compound's structural features suggest it may inhibit bacterial growth by targeting specific biosynthetic pathways.

The compound is hypothesized to interfere with the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria. This pathway is critical for maintaining cell wall integrity and function. Inhibition of this pathway could lead to increased susceptibility of bacteria to osmotic lysis and other stressors .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings : A derivative of the compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL against various S. aureus strains. The study indicated that modifications to the compound could enhance its antibacterial properties significantly .

-

Synergistic Effects :

- Objective : Investigate potential synergistic effects with other antimicrobial agents.

- Findings : Checkerboard assays demonstrated that the combination of this compound with established antibiotics could lower MIC values, suggesting a synergistic effect that enhances overall antibacterial activity .

Data Table: Antibacterial Activity Comparison

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-tert-butyl 3,3-Dimethyl 4-oxopiperidine | S. aureus | 4–16 |

| Compound 13 (derivative) | S. aureus | 0.5–1 |

| Compound 1771 | E. faecalis | 16 |

| Compound 13 | E. faecalis | 2 |

Research Findings

The biological activity of 1-tert-butyl 3,3-Dimethyl 4-oxopiperidine and its derivatives suggests significant potential in pharmaceutical applications, particularly in developing new antibacterial agents. The ability to modify structure for enhanced efficacy presents a valuable avenue for further research.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-tert-butyl 3,3-Dimethyl 4-oxopiperidine-1,3,3-tricarboxylate with structurally related piperidine and pyrrolidine dicarboxylates and tricarboxylates:

Key Structural and Functional Differences :

Carboxylate Groups: The main compound is a tricarboxylate, while others are dicarboxylates. The additional ester group increases steric hindrance and may reduce solubility in polar solvents . Compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (C₁₆H₂₅NO₅) have larger alkyl chains, enhancing lipophilicity for blood-brain barrier penetration .

Substituent Effects: Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. Amino-functionalized derivatives (e.g., ) enable further functionalization via amide bond formation, critical in drug candidate synthesis.

Ring Saturation :

- Partially saturated derivatives (e.g., ) offer conformational flexibility, useful in targeting G-protein-coupled receptors.

Synthetic Utility :

- The tert-butyl group in all compounds provides hydrolytic stability, while methyl/ethyl esters balance reactivity and solubility .

准备方法

Starting Materials and Key Intermediates

- The synthesis often begins with commercially available piperidine derivatives or ketoesters.

- The tert-butyl protecting group is introduced via reaction with tert-butyl chloroformate or similar reagents.

- Carboxylation steps involve esterification or direct carboxylation using reagents like di-tert-butyl dicarbonate or other carboxylating agents.

Stepwise Synthetic Procedure

A representative preparation method, adapted from patent US11254641B2 and related literature, involves:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 3,3-dimethyl-4-oxopiperidine core | Cyclization of suitable ketoester precursors under acidic or basic catalysis | Piperidine ring with 3,3-dimethyl and 4-oxo groups |

| 2 | Introduction of tert-butyl protecting group | Reaction with tert-butyl chloroformate in presence of base (e.g., triethylamine) | tert-Butyl carbamate formation at nitrogen |

| 3 | Installation of carboxylate groups | Esterification using tert-butyl esters or carboxylation reactions | Formation of 1,3,3-tricarboxylate moieties |

| 4 | Purification and optical resolution (if required) | Chromatography, crystallization, or chiral resolution techniques | High purity, optically active product |

Optical Resolution and Industrial Scale-Up

- Optical resolution is achieved by selective crystallization or chiral chromatography to obtain enantiomerically pure compounds.

- The method has been optimized for industrial-scale production by using commercially available reagents and solvents, ensuring high yield and purity.

- The process avoids complex or hazardous reagents, making it suitable for pharmaceutical manufacturing.

Research Findings and Optimization

- The inventors of the referenced patent have demonstrated that the described preparation method yields a highly pure, optically active intermediate suitable for pharmaceutical applications.

- The method allows for large-scale synthesis without significant loss of enantiomeric excess.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Ketoesters, piperidine derivatives | Commercially available |

| Protecting group reagent | tert-Butyl chloroformate | Requires base catalyst |

| Solvents | Dichloromethane, acetonitrile, or similar | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Controlled to avoid side reactions |

| Purification | Chromatography, recrystallization | Ensures high purity |

| Optical resolution | Chiral chromatography or selective crystallization | For enantiomerically pure product |

| Yield | High (exact values depend on scale) | Optimized for industrial production |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。